Therapeutic Index (LD50/ED50) Superiority Over Phenobarbital, Benzonal, and Phenuron
In a direct head-to-head comparison using the corasol (pentylenetetrazol) seizure model in mice, galodif achieved an LD50/ED50 ratio of 218.0, compared to phenobarbital (9.1), benzonal (6.9), and phenuron (36.5) [1]. This represents a 23.9-fold improvement over phenobarbital and a 31.6-fold improvement over benzonal, indicating a substantially wider margin between the effective anticonvulsant dose and the lethal dose.
| Evidence Dimension | LD50/ED50 ratio (therapeutic breadth) in corasol seizure model |
|---|---|
| Target Compound Data | LD50/ED50 = 218.0 |
| Comparator Or Baseline | Phenobarbital LD50/ED50 = 9.1; Benzonal LD50/ED50 = 6.9; Phenuron LD50/ED50 = 36.5 |
| Quantified Difference | 23.9-fold vs phenobarbital; 31.6-fold vs benzonal; 6.0-fold vs phenuron |
| Conditions | Corasol (pentylenetetrazol)-induced seizures in mice; LD50 and ED50 determined in the same experimental paradigm |
Why This Matters
A higher LD50/ED50 ratio translates directly to a wider therapeutic window, reducing the risk of dose-limiting toxicity during chronic antiepileptic therapy—a critical selection criterion for preclinical and clinical development programs.
- [1] Novozheyeva TP, Shushpanova TV, Semke VY. P0045 – Anticonvulsive properties of M-chlorbenzhydrilurea and prospect of its clinical application. European Psychiatry. 2008;23(Suppl 1):S34. View Source
